Methyl 2-chloro-5-fluoropyridine-4-carboxylate
Overview
Description
Methyl 2-chloro-5-fluoropyridine-4-carboxylate (MFC) is an organic compound which belongs to the pyridine family of compounds. It is a colorless solid with a molecular formula of C7H6ClFNO2 and a molecular weight of 184.6 g/mol. MFC is a versatile compound with a wide range of applications in the field of synthetic chemistry, biochemistry, and molecular biology. MFC has been used in the synthesis of various compounds, including drugs and pharmaceuticals, as well as in research and development of new materials and products.
Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis Methodologies : Methyl 2-chloro-5-fluoropyridine-4-carboxylate serves as a crucial intermediate in the synthesis of complex molecules. For instance, its derivatives have been used in the synthesis of cognition enhancer drugs, highlighting its importance in medicinal chemistry (Pesti et al., 2000). Similarly, its application in producing new building blocks for pharmaceutical research showcases its versatility and regiochemical flexibility in organic synthesis (Bobbio & Schlosser, 2001).
Chemoselectivity and Regioselectivity : The compound demonstrates notable chemoselectivity and regioselectivity, which are essential for creating specific molecular architectures. For example, directed lithiation studies of halopyridines, including fluorinated pyridines, have led to various disubstituted pyridines, underscoring the strategic manipulation of the molecule for targeted functionalization (Marsais et al., 1988).
Material Science and Engineering
- Contact Lens Material Development : The derivative compounds of Methyl 2-chloro-5-fluoropyridine-4-carboxylate have been explored as additives in soft contact lens materials, aiming to improve their physical and optical properties. Such research endeavors contribute significantly to the development of high-wettability and UV-blocking hydrogel contact lenses, indicating the potential of these chemicals in enhancing consumer products (Kim & Sung, 2015).
properties
IUPAC Name |
methyl 2-chloro-5-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIKBWSSVPZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673247 | |
Record name | Methyl 2-chloro-5-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-fluoropyridine-4-carboxylate | |
CAS RN |
876919-10-7 | |
Record name | Methyl 2-chloro-5-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloro-5-fluoropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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